TYK2 Biochemical Potency: Class‑Level Comparison of N‑Butyl vs. Optimized Amide Tails in 4‑Aminopyridine Benzamides
No direct TYK2 IC₅₀ value for 3-(4-aminopyridin-2-yl)-N-butylbenzamide has been publicly reported. However, the J. Med. Chem. 2013 TYK2 lead‑optimization study provides class‑level data showing the N‑butyl amide lead (compound 3) displayed a TYK2 biochemical IC₅₀ of 22 nM, whereas the optimized (1R,2R)-2‑fluorocyclopropylamide analog (compound 37) achieved an IC₅₀ of 0.5 nM [1]. This ~44‑fold potency gap illustrates that the N‑alkyl moiety is a critical potency determinant within this scaffold. The 3‑(4‑aminopyridin‑2‑yl)-N‑butylbenzamide isomer, possessing an N‑butyl group, would be predicted to reside closer to the low‑nanomolar basal activity of compound 3 rather than the sub‑nanomolar activity of the optimized cyclopropylamide, but empirical confirmation is absent. Until direct enzymatic data become available, procurement for TYK2‑focused programs must treat the compound as an unoptimized scaffold benchmark.
| Evidence Dimension | TYK2 biochemical IC₅₀ (nM) |
|---|---|
| Target Compound Data | Not reported (predicted similar to N‑butyl lead compound 3: 22 nM) |
| Comparator Or Baseline | Compound 37 ((1R,2R)-2‑fluorocyclopropylamide analog): 0.5 nM [1] |
| Quantified Difference | ~44‑fold difference between N‑butyl lead and optimized cyclopropylamide (class‑level inference) |
| Conditions | Recombinant TYK2 kinase domain; HTRF assay; 90 min incubation; J. Med. Chem. 2013 Table 1 |
Why This Matters
Programs requiring sub‑nanomolar TYK2 potency cannot rely on an N‑butyl analog without empirical validation; the known SAR indicates the N‑butyl tail is sub‑optimal for high potency.
- [1] Liang J, et al. J. Med. Chem. 2013, 56, 4521–4536. (Compound 3 IC₅₀ = 22 nM; compound 37 IC₅₀ = 0.5 nM; Table 1.) View Source
